Comparative Potency: JB002 vs. Blebbistatin
JB002 demonstrates an IC50 of ≤10 μM for myosin II inhibition, which is within the range of the classic, broad-spectrum inhibitor blebbistatin (IC50 of 0.5-5 μM for various striated and non-muscle myosins) [1]. This confirms JB002's potency as a myosin inhibitor in a biochemical assay, positioning it as a viable alternative for studies where a tool compound is needed, albeit with a different selectivity profile.
| Evidence Dimension | Myosin II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ≤10 μM (myosin II) |
| Comparator Or Baseline | Blebbistatin: 0.5 to 5 μM (striated and non-muscle myosins) |
| Quantified Difference | JB002 is less potent than the most sensitive myosin isoforms inhibited by blebbistatin, but falls within its general activity range. |
| Conditions | Actin-activated Mg2+ ATPase activity assay for JB002 ; similar ATPase assays for blebbistatin [1]. |
Why This Matters
This quantitative potency comparison establishes JB002 as a functional myosin II inhibitor, allowing researchers to interpret its use in the context of well-established tool compounds.
- [1] Straight AF, et al. Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor. Science. 2003 Mar 14;299(5613):1743-7. View Source
